

Enrupatinib: A Technical Guide to CSF-1R Signaling Pathway Modulation

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Executive Summary

Enrupatinib (also known as EI-1071) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] As a critical regulator of myeloid cell survival, proliferation, and differentiation—particularly for macrophages and microglia—the CSF-1R signaling pathway is a key therapeutic target in oncology, neuroinflammation, and autoimmune diseases.[3] Enrupatinib modulates this pathway by directly competing with ATP in the kinase domain, preventing receptor autophosphorylation and blocking downstream signal transduction. This guide provides a comprehensive technical overview of the CSF-1R pathway, the mechanism of action of enrupatinib, quantitative pharmacological data, and detailed experimental protocols for its characterization.

The CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase essential for the function of the mononuclear phagocyte system.[4] Its activation is initiated by the binding of its cognate ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).[5]

The activation sequence is as follows:

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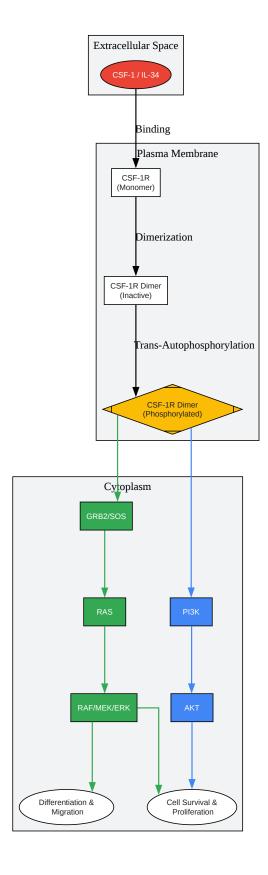




- Ligand Binding: CSF-1 or IL-34 binds to the extracellular immunoglobulin-like domains of the CSF-1R.[5]
- Dimerization: Ligand binding induces the homodimerization of two CSF-1R monomers.[6]
- Trans-Autophosphorylation: The intracellular kinase domains of the dimerized receptors phosphorylate each other on multiple specific tyrosine residues. Key autophosphorylation sites in humans include Tyr561, Tyr699, Tyr708, and Tyr723.[7] Phosphorylation of the juxtamembrane domain residue Tyr561 is a critical initial step that relieves autoinhibition and activates the receptor's kinase activity.[5][7]
- Downstream Signal Transduction: The newly created phosphotyrosine residues act as docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream cascades that govern cell fate.[6][8] Major pathways include:
 - PI3K/AKT Pathway: Crucial for cell survival and proliferation, primarily activated via docking at pTyr721.[3]
 - MAPK (RAS/RAF/MEK/ERK) Pathway: Regulates cell proliferation and differentiation.[9]
 - JAK/STAT Pathway: Also contributes to proliferation and survival signals.

Dysregulation of this pathway is implicated in various pathologies. In oncology, CSF-1 produced by tumors recruits and polarizes Tumor-Associated Macrophages (TAMs) to an immunosuppressive M2 phenotype, promoting tumor growth and metastasis.[9] In neurodegenerative diseases like Alzheimer's, chronic activation of microglia via CSF-1R signaling contributes to persistent neuroinflammation and neuronal damage.[10][11]





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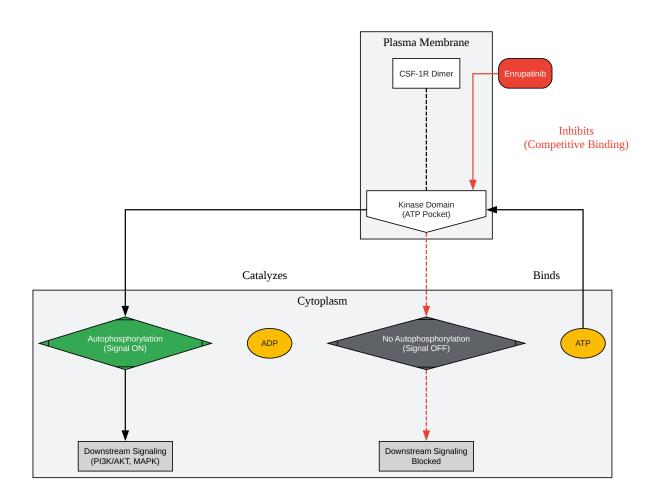
Caption: The CSF-1R signaling cascade from ligand binding to downstream effects.



Enrupatinib: Mechanism of Action and Pharmacology

Enrupatinib is a Type II kinase inhibitor that targets the ATP-binding pocket of the CSF-1R intracellular kinase domain.[2] By occupying this site, it prevents the binding of ATP, which is necessary for the trans-autophosphorylation event that activates the receptor. This blockade effectively halts the entire downstream signaling cascade. The inhibition of CSF-1R signaling by **enrupatinib** leads to the depletion or functional repolarization of CSF-1R-dependent cells, such as TAMs and microglia.[10][12]





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Caption: Enrupatinib competitively inhibits ATP binding to the CSF-1R kinase domain.

Quantitative Data



The following tables summarize the known physicochemical, pharmacological, and preclinical properties of **enrupatinib**.

Table 1: Physicochemical and Pharmacological Properties of Enrupatinib

Property	Value	Reference
Synonyms	EI-1071, FB-1071	[1][13]
Molecular Formula	C27H26N6O3	[13]
Mechanism of Action	CSF-1R Inhibitor	[2]
Route of Administration	Oral	[2]

| CSF-1R IC50 | 3 nM |[14] |

Table 2: Kinase Selectivity Profile of Enrupatinib

Kinase Target	Selectivity vs. CSF-1R (Fold-Increase in IC₅o)	Reference	
c-Kit	>100-fold	[14]	
PDGFRα	>220-fold	[14]	
FLT3	>450-fold	[14]	

| PDGFRβ | >6000-fold |[14] |

Table 3: Summary of Preclinical Efficacy Data in Alzheimer's Disease Models

Model	Dosing	Key Findings	Reference

| 5xFAD & J20 Mice | 150 and 300 mg/kg | - Enhanced cognitive function (Novel Object Recognition test).- Reduced expression of microglial genes (Iba-1, Csf1r, Trem2).- Reduced microglial activation near amyloid plaques.- Downregulated neuroinflammatory pathway genes. |[10] |



Detailed Experimental Protocols

The following protocols are representative methodologies for the in vitro and in vivo characterization of **enrupatinib** or other CSF-1R inhibitors.

Protocol 1: In Vitro CSF-1R Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified CSF-1R by measuring the amount of ADP produced in the phosphorylation reaction.[4][15]

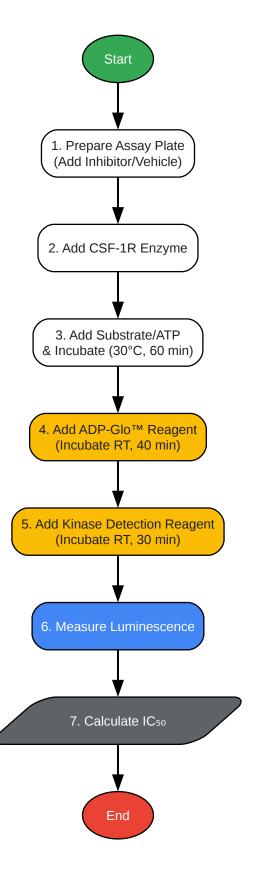
- Objective: To determine the IC₅₀ of **enrupatinib** against CSF-1R.
- Principle: The ADP-Glo[™] system is a luminescent assay performed in two steps. First, the
 kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated
 by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to
 produce a light signal proportional to the initial kinase activity.[16]
- Materials:
 - Recombinant human CSF-1R (kinase domain) (BPS Bioscience, Cat# 79110)
 - PTK Substrate (e.g., Poly-Glu, Tyr 4:1) (BPS Bioscience, Cat# 40217)
 - ATP (Promega, Cat# V9101)
 - ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
 - Enrupatinib (or test inhibitor) serially diluted in DMSO
 - Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
 - White, opaque 96-well or 384-well assay plates
 - Luminometer
- Procedure:



- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of enrupatinib in DMSO.
 Then, dilute these concentrations into kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
- Kinase Reaction Setup: In a 384-well plate, add 5 μL per well of the following:
 - Blank: Kinase buffer only.
 - Positive Control (Max Activity): Kinase buffer with DMSO (vehicle).
 - Test Wells: Diluted **enrupatinib** solution.
- Enzyme Addition: Add 5 μL of recombinant CSF-1R enzyme solution to the Positive Control and Test Wells.
- \circ Reaction Initiation: Add 5 μL of a solution containing the substrate and ATP to all wells to start the reaction.
- Incubation: Incubate the plate at 30°C for 45-60 minutes.
- Reaction Termination: Equilibrate the plate to room temperature. Add 5 μL of ADP-Glo™
 Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase
 reaction and deplete ATP.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[17]
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the "Blank" signal from all other readings.
 - Normalize the data by setting the average of the "Positive Control" wells to 100% activity and the average of a high-concentration inhibitor well to 0% activity.
 - Plot the normalized percent inhibition against the logarithm of **enrupatinib** concentration.



• Fit the data to a four-parameter logistic (variable slope) equation to calculate the IC₅₀ value.





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Caption: Workflow for a typical in vitro ADP-Glo™ kinase inhibition assay.

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo® Format)

This assay measures the cytotoxic or cytostatic effect of **enrupatinib** on a CSF-1 dependent cell line.

- Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of **enrupatinib** in a relevant cell line (e.g., M-NFS-60 murine myeloblastic cells, which are CSF-1 dependent).
- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.[18] The luminescent signal is directly proportional to the number of viable cells in culture.
- Materials:
 - M-NFS-60 cells (or other CSF-1 dependent cell line)
 - Complete growth medium (e.g., RPMI-1640 with 10% FBS, supplemented with recombinant CSF-1)
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)
 - Enrupatinib serially diluted in culture medium
 - White, opaque-walled 96-well cell culture plates
 - Luminometer
- Procedure:
 - \circ Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete growth medium.



- Compound Treatment: Add serial dilutions of **enrupatinib** to the wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Assay Preparation: Equilibrate the plate to room temperature for approximately 30 minutes.
- Reagent Addition: Add 100 μL of CellTiter-Glo® Reagent to each well.[19]
- Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[19]
- Data Acquisition: Record luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with medium only).
 - Normalize the data, setting the vehicle control wells as 100% viability.
 - Plot the percent viability against the logarithm of enrupatinib concentration and calculate the GI₅₀ using a four-parameter logistic curve fit.

Protocol 3: In Vivo Murine Syngeneic Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **enrupatinib** in a syngeneic mouse model, where the tumor and the host are immunologically compatible.

- Objective: To assess the effect of enrupatinib on tumor growth and the tumor microenvironment (TME).
- Model: C57BL/6 mice bearing subcutaneous MC38 colon adenocarcinoma tumors.[20][21]
- Materials:



- 6-8 week old female C57BL/6 mice
- MC38 cell line
- Enrupatinib formulated for oral gavage (e.g., in 0.5% methylcellulose)
- Vehicle control
- Calipers for tumor measurement
- Procedure:
 - \circ Tumor Inoculation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 μ L of PBS into the right flank of each mouse.
 - Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
 - Randomization and Dosing: When tumors reach an average volume of ~100 mm³,
 randomize mice into treatment groups (e.g., n=10 per group):
 - Group 1: Vehicle control (oral gavage, daily)
 - Group 2: Enrupatinib (e.g., 50 mg/kg, oral gavage, daily)
 - Treatment Period: Administer treatment for a predefined period (e.g., 14-21 days). Monitor animal body weight and general health status throughout the study.
 - Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or at the end of the treatment period.
 - Tissue Collection: At the endpoint, collect tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in immune cell populations (TAMs, T cells, etc.).[12]
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each group over time.



- Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA).
- Quantify immune cell populations in the TME and compare between treatment groups.

Conclusion

Enrupatinib is a highly potent and selective CSF-1R inhibitor with a clear mechanism of action and promising preclinical activity in diseases driven by myeloid cell dysfunction. Its ability to cross the blood-brain barrier makes it a compelling candidate for neuroinflammatory disorders, while its immunomodulatory effects in the tumor microenvironment position it as a valuable agent for cancer immunotherapy.[10][11][12] The standardized protocols provided in this guide offer a robust framework for the continued investigation and characterization of **enrupatinib** and other modulators of the critical CSF-1R signaling pathway. Further clinical studies will be essential to fully define its therapeutic potential in humans.[13]

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